N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide is a novel SPAK (STE20/SPS1-related proline/alanine-rich kinase) inhibitor. [] In scientific research, it has been utilized primarily in experimental models of ischemic stroke, specifically in the context of comorbid hypertension. []
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide acts as a SPAK inhibitor. [] SPAK is a kinase that plays a role in the WNK (with no lysine [K] kinases)-SPAK-NKCC1 (Na-K-Cl cotransporter) cascade. This cascade is involved in regulating ion transport and cell volume, and its overactivation has been implicated in worsened stroke outcomes, especially in hypertensive individuals. [] By inhibiting SPAK, N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide reduces the activation of the WNK-SPAK-NKCC1 complex, potentially leading to reduced neuronal damage and improved neurological function following stroke. []
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4